Lipophilicity Comparison with BHT
The target compound exhibits a calculated XLogP3 of 5.0, positioning its lipophilicity between 4-tert-butylphenol (logP 3.31, experimental) and BHT (XLogP3 5.3, PubChem-computed) [1]. This intermediate lipophilicity arises from the single ortho-cyclohexyloxy substituent, which contributes hydrophobicity via the cyclohexyl ring while maintaining a lower steric burden than the di-ortho-tert-butyl motif of BHT. The 0.3 logP unit difference from BHT represents an approximately 2-fold difference in octanol-water partition coefficient, which may influence migration rates and compatibility with different polymer matrices.
| Evidence Dimension | Lipophilicity (XLogP3 / logP) |
|---|---|
| Target Compound Data | XLogP3 = 5.0 |
| Comparator Or Baseline | BHT (2,6-di-tert-butyl-4-methylphenol): XLogP3 = 5.3; 4-tert-butylphenol: logP = 3.31 |
| Quantified Difference | ΔXLogP3 (Target – BHT) = –0.3; ΔlogP (Target – 4-tert-butylphenol) ≈ +1.69 |
| Conditions | XLogP3 values computed by XLogP3 3.0 algorithm (PubChem); 4-tert-butylphenol logP from experimental measurement at 23°C |
Why This Matters
The distinct lipophilicity profile relative to both BHT and simpler alkylphenols makes this compound a candidate for applications requiring intermediate hydrophobicity, such as certain specialty polymer blends where excessive lipophilicity of BHT leads to undesirable surface blooming.
- [1] PubChem. Compound Summary: 2,6-Di-tert-butyl-4-methylphenol (BHT), CID 31404. XLogP3-AA value: 5.3. National Center for Biotechnology Information. Accessed April 2026. View Source
